Tetrabutylammonium persulfate triple salt

Catalog No.
S1485402
CAS No.
104548-30-3
M.F
C80H183N5O18S4
M. Wt
1631.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium persulfate triple salt

CAS Number

104548-30-3

Product Name

Tetrabutylammonium persulfate triple salt

IUPAC Name

hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate

Molecular Formula

C80H183N5O18S4

Molecular Weight

1631.6 g/mol

InChI

InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5

InChI Key

IGMBKNUVZFAHJM-UHFFFAOYSA-I

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-]

The exact mass of the compound Tetrabutylammonium persulfate triple salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium persulfate triple salt (TBA-Oxone, CAS 104548-30-3) is a highly lipophilic, organic-soluble oxidizing agent derived from the peroxymonosulfate anion. Unlike traditional inorganic persulfates, the integration of bulky tetrabutylammonium cations imparts exceptional solubility in aprotic and chlorinated solvents such as dichloromethane and acetonitrile. This structural modification transforms a strictly aqueous oxidant into a versatile reagent for anhydrous, single-phase organic oxidations. It eliminates the need for complex biphasic systems or externally added phase-transfer catalysts (PTCs) while maintaining the strong oxidative potential of the peroxymonosulfate core, making it a critical reagent for the synthesis of water-sensitive pharmaceutical intermediates and complex natural products [1].

Substituting TBA-Oxone with standard potassium Oxone or m-CPBA introduces severe process limitations in procurement and scale-up. Standard potassium Oxone is highly effective but strictly water-soluble, requiring biphasic water/organic mixtures and stoichiometric phase-transfer catalysts that complicate downstream separation and degrade water-sensitive substrates. Conversely, while m-CPBA is organic-soluble, it is shock-sensitive, typically supplied at lower purity (e.g., 70-77% wet with water) for transport safety, and generates acidic byproducts (m-chlorobenzoic acid) that can destroy acid-labile functional groups. TBA-Oxone circumvents both issues by providing a stable, anhydrous, single-phase oxidation environment that preserves acid-sensitive and moisture-sensitive moieties without the workup burden of PTCs [1].

Single-Phase Organic Solubility Eliminating PTC Requirements

The primary procurement advantage of TBA-Oxone over standard potassium Oxone is its lipophilic solubility profile. While potassium Oxone is strictly water-soluble and requires biphasic conditions with a phase-transfer catalyst (PTC) to interact with organic substrates, TBA-Oxone is highly soluble in dichloromethane, chloroform, and acetonitrile. This allows for rapid, homogeneous oxidations under completely anhydrous conditions, streamlining process workflows and eliminating the cost and separation burden of PTCs [1].

Evidence DimensionSolubility in chlorinated organic solvents (e.g., dichloromethane)
Target Compound DataHighly soluble (>100 mg/mL), enables homogeneous single-phase reactions
Comparator Or BaselinePotassium Oxone (Insoluble, <1 mg/mL; requires biphasic aqueous/organic system)
Quantified Difference>100-fold increase in organic solubility allowing complete phase homogenization
ConditionsDichloromethane at standard temperature and pressure

Eliminating the aqueous phase and PTCs simplifies downstream purification and enables the oxidation of highly water-sensitive substrates.

Superior Chemoselectivity in Sulfide to Sulfone Oxidations

In the oxidation of complex, multi-functionalized sulfides to sulfones, TBA-Oxone consistently demonstrates high chemoselectivity without the over-oxidation or acidic degradation often seen with m-CPBA. Under anhydrous conditions in methylene chloride, TBA-Oxone oxidizes sulfides to sulfones in excellent yields (often >80-90%) while perfectly tolerating sensitive functional groups such as amines, ketones, esters, carbamates, and olefins. In contrast, m-CPBA reactions often require careful stoichiometric control and generate m-chlorobenzoic acid, which can compromise acid-labile groups[1].

Evidence DimensionYield and functional group tolerance in sulfide oxidation
Target Compound Data>80-90% yield of sulfones with preservation of olefins and carbamates
Comparator Or Baselinem-CPBA (often lower chemoselectivity, generates acidic byproducts)
Quantified DifferenceNear-quantitative conversion to sulfones without olefin epoxidation or acid degradation
ConditionsAnhydrous methylene chloride, room temperature

Buyers synthesizing complex APIs or natural products can achieve higher purity profiles by avoiding the acidic byproducts and side-reactions associated with m-CPBA.

Accelerated Reaction Kinetics for Aromatic Amine Oxidation

TBA-Oxone provides an exceptionally rapid and efficient method for the selective oxidation of aromatic amines to azoxy arenes. Studies demonstrate that TBA-Oxone achieves high to excellent yields (75–95%) in remarkably short reaction times (2–10 minutes). This kinetic efficiency significantly outpaces many traditional oxidants, which often require hours of reflux or produce complex mixtures of azo, azoxy, and nitroso compounds [1].

Evidence DimensionReaction time and yield for azoxy arene synthesis
Target Compound Data75–95% yield in 2–10 minutes
Comparator Or BaselineTraditional oxidants (e.g., standard peroxides or peracids, requiring hours)
Quantified DifferenceReduction of reaction time from hours to <10 minutes with >75% yield
ConditionsAcetonitrile or dichloromethane, room temperature

The dramatic reduction in reaction time translates directly to higher throughput and lower energy costs in pharmaceutical intermediate manufacturing.

Enhanced Handling Safety and Reagent Purity vs. m-CPBA

From a procurement and scale-up perspective, TBA-Oxone offers significant handling advantages over m-CPBA. Commercial m-CPBA is shock-sensitive and must be sold as a wet solid (typically ~70-77% active) to mitigate explosion risks, complicating stoichiometric calculations and introducing unwanted water into the system. TBA-Oxone is a stable, free-flowing, non-hygroscopic solid that can be used directly in precise stoichiometric amounts for anhydrous reactions, ensuring higher batch-to-batch reproducibility [1].

Evidence DimensionReagent purity and handling state
Target Compound DataStable, non-hygroscopic solid, usable in exact stoichiometry
Comparator Or Baselinem-CPBA (Shock-sensitive, supplied ~70-77% wet with water)
Quantified DifferenceElimination of water content and shock-sensitivity risks
ConditionsStandard laboratory storage and handling

Procuring a stable, anhydrous oxidant reduces safety compliance overhead and improves the reproducibility of moisture-sensitive synthetic steps.

Anhydrous Oxidation of Water-Sensitive Intermediates

Where substrates or products are prone to hydrolysis, TBA-Oxone allows for complete oxidation in dry dichloromethane or acetonitrile, avoiding the aqueous biphasic conditions required by potassium Oxone [1].

Chemoselective Sulfide to Sulfone Conversion in Complex APIs

Where molecules contain multiple oxidizable sites (e.g., olefins, amines), TBA-Oxone is the preferred choice for selectively targeting sulfur without epoxidizing double bonds or degrading acid-labile protecting groups [1].

Rapid Synthesis of Azoxy Arenes

For the production of specialized dyes, pigments, or liquid crystal precursors, TBA-Oxone offers a highly efficient, minutes-long route to azoxy arenes from aromatic amines [2].

Phase-Transfer Catalyst-Free Scale-Up

Where the removal of phase-transfer catalysts (like quaternary ammonium salts added separately) complicates downstream purification, using the pre-formed TBA-Oxone salt ensures a homogeneous reaction and simplifies the workup process [1].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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